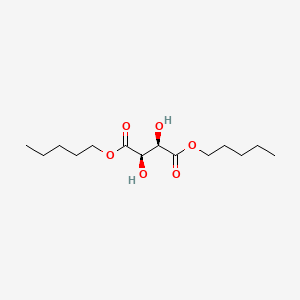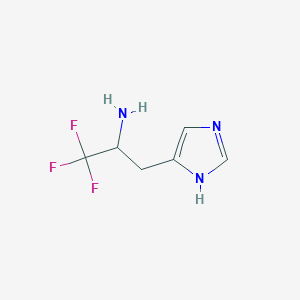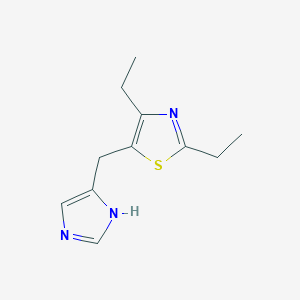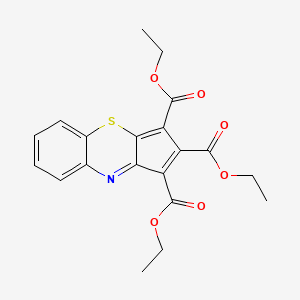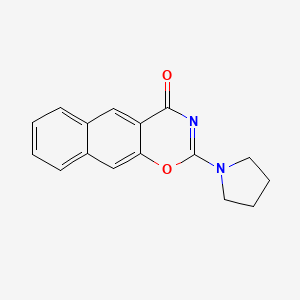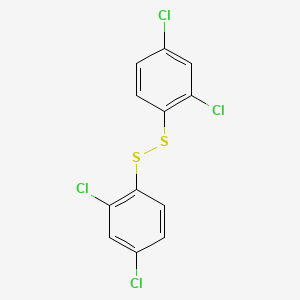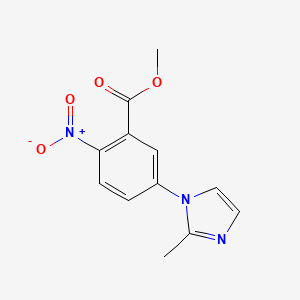
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is a compound that features a benzoate ester linked to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is known for its biological activity, adds to the compound’s significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the ortho position.
Imidazole Introduction: The nitrobenzoate derivative is then reacted with 2-methylimidazole under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product would be Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-aminobenzoate.
Hydrolysis: The major product would be 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials due to its unique structural properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(1H-imidazol-1-yl)-2-nitrobenzoate: Similar structure but lacks the methyl group on the imidazole ring.
Methyl 5-(2-methyl-1H-imidazol-1-yl)-3-nitrobenzoate: Similar structure but with the nitro group at a different position.
Uniqueness
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is unique due to the specific positioning of the nitro and imidazole groups, which can influence its reactivity and biological activity. The presence of the methyl group on the imidazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
methyl 5-(2-methylimidazol-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H11N3O4/c1-8-13-5-6-14(8)9-3-4-11(15(17)18)10(7-9)12(16)19-2/h3-7H,1-2H3 |
Clé InChI |
BJYCBTWSDPCGDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


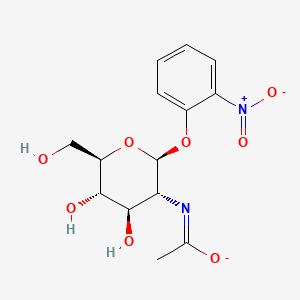
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

